molecular formula C15H11FN2 B8281573 3-Fluoro-4-(isoquinolin-5-yl)benzenamine

3-Fluoro-4-(isoquinolin-5-yl)benzenamine

Cat. No.: B8281573
M. Wt: 238.26 g/mol
InChI Key: GGFDXLAMDSHLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(isoquinolin-5-yl)benzenamine is an aromatic amine featuring a benzenamine core substituted with a fluorine atom at position 3 and an isoquinolin-5-yl group at position 3. The fluorine substituent likely enhances metabolic stability and modulates electronic properties, while the isoquinoline group may contribute to target binding via π-π interactions or hydrogen bonding .

Properties

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

IUPAC Name

3-fluoro-4-isoquinolin-5-ylaniline

InChI

InChI=1S/C15H11FN2/c16-15-8-11(17)4-5-14(15)13-3-1-2-10-9-18-7-6-12(10)13/h1-9H,17H2

InChI Key

GGFDXLAMDSHLQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C3=C(C=C(C=C3)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Heterocyclic Variations

3-Fluoro-5-(4-Methyl-3-Pyridinyl)-Benzenamine (CAS 791644-60-5)
  • Structural Differences: Replaces the isoquinolin-5-yl group with a 4-methylpyridinyl moiety at position 4.
  • The methyl group on pyridine increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
5-Fluoro-8-methyl-3-isoquinolinamine
  • Structural Differences: Fluorine is positioned on the isoquinoline ring (C5) instead of the benzene ring, with an additional methyl group at C6.
  • Impact: Fluorine on the isoquinoline ring could stabilize the heterocycle electronically, while the methyl group enhances metabolic stability by blocking oxidation sites. This configuration may reduce benzene ring interactions compared to the target compound .

Halogen Substitution Effects

3-Bromoisoquinolin-5-amine (CAS 1260860-64-7)
  • Structural Differences: Bromine replaces fluorine at position 3 of the isoquinoline ring.
  • Impact :
    • Bromine’s larger atomic radius and higher lipophilicity increase molecular weight (223.07 g/mol) and may enhance binding to hydrophobic targets.
    • However, bromine’s susceptibility to nucleophilic substitution could reduce metabolic stability compared to fluorine .
Chloroaniline Isomers (2-, 3-, and 4-Chloroaniline)
  • Structural Differences : Chlorine replaces fluorine on the benzene ring.
  • Impact: Chlorine’s higher electronegativity increases acidity (pKa ~1-2) compared to fluorine, altering ionization states under physiological conditions. Chloroanilines are associated with higher toxicity profiles, as noted in EPA hazard classifications .

Functional Group Additions

1-(Isoquinolin-5-yl)-3-(4-(trifluoromethyl)benzyl)urea (CAS 581809-67-8)
  • Structural Differences : Incorporates a urea linker and a trifluoromethylbenzyl group.
  • The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve blood-brain barrier penetration .
(S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]amine
  • Structural Differences: Features a morpholinyl group and oxazolidinone ring.
  • Impact: The morpholine ring improves solubility through polar interactions, while the oxazolidinone introduces stereochemical complexity. This scaffold is commonly used in antibiotics, suggesting divergent applications compared to the target compound .

Data Table: Key Properties of Analogs

Compound Name CAS/Ref Molecular Weight Key Substituents Bioactivity Notes
3-Fluoro-4-(isoquinolin-5-yl)benzenamine - ~238.25 (est.) 3-F, 4-isoquinolin-5-yl Hypothetical metabolic stability
3-Fluoro-5-(4-methyl-3-pyridinyl)benzenamine 791644-60-5 ~216.24 3-F, 5-(4-methylpyridin-3-yl) Improved lipophilicity
3-Bromoisoquinolin-5-amine 1260860-64-7 223.07 3-Br, isoquinolin-5-yl CYP enzyme interactions
5-Fluoro-8-methyl-3-isoquinolinamine - ~176.19 (est.) 5-F, 8-CH₃, isoquinolin-3-yl Flumazenil-related activity
1-(Isoquinolin-5-yl)-3-(4-CF₃-benzyl)urea 581809-67-8 ~339.27 Urea linker, 4-CF₃-benzyl TRP channel modulation

Research Findings and Implications

  • Fluorine vs. Bromine : Fluorine’s small size and high electronegativity favor metabolic stability and membrane permeability over bromine, which may enhance target affinity but increase toxicity risks .
  • Functional Group Additions : Urea or morpholine groups expand interaction capabilities (e.g., hydrogen bonding, solubility), directing applications toward CNS or antimicrobial therapies .

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